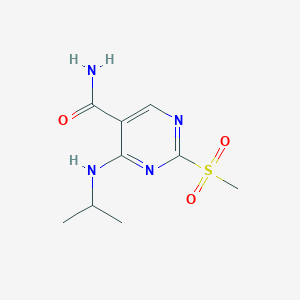
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an isopropylamino group, a methylsulfonyl group, and a carboxamide group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Isopropylamine, methylsulfonyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
Uniqueness
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino, methylsulfonyl, and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H14N4O3S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4O3S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)17(3,15)16/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
InChI-Schlüssel |
SLFQCKZCGGNXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















